1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine
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Overview
Description
1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an acetyl group, a naphthyl group, and a thienyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperazine with 5-(2-naphthyl)-2-thiophenecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or carbonyl groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine can be compared with other similar compounds, such as:
1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}morpholine: Contains a morpholine ring instead of a piperazine ring.
1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}thiomorpholine: Features a thiomorpholine ring in place of the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[4-(5-naphthalen-2-ylthiophene-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H20N2O2S/c1-15(24)22-10-12-23(13-11-22)21(25)20-9-8-19(26-20)18-7-6-16-4-2-3-5-17(16)14-18/h2-9,14H,10-13H2,1H3 |
InChI Key |
SVUAUARNIGZXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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